Tert-butyl (2-hydroxy-2-methylbutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-2-methylbutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-6-10(5,13)7-11-8(12)14-9(2,3)4/h13H,6-7H2,1-5H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDUZPHXPDWAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Tert-butyl (2-hydroxy-2-methylbutyl)carbamate
General Synthetic Strategy
The synthesis of this compound typically involves the regioselective ring opening of epoxides or the reaction of amino alcohols with carbamoylating agents. The key steps include:
- Epoxide Ring Opening: Starting from commercially available epoxides such as 2-methyl-2,3-epoxybutane, nucleophilic attack by amines leads to β-amino alcohol intermediates.
- Carbamate Formation: The β-amino alcohols are then reacted with tert-butyl carbamoyl chloride or di-tert-butyl dicarbonate to form the desired carbamate.
This approach allows for control over stereochemistry and functional group compatibility.
Detailed Synthetic Routes
Route via Epoxide Ring Opening
One established method involves the regioselective ring opening of a suitable epoxide with an amine, followed by carbamate formation:
- Step 1: The epoxide (e.g., 2-methyl-2,3-epoxybutane) is reacted with ammonia or a primary amine under mild conditions (ethanol solvent, room temperature) to yield β-amino alcohol intermediates.
- Step 2: The β-amino alcohol is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to afford the tert-butyl carbamate.
This method was adapted from protocols reported for similar β-amino alcohol carbamates, ensuring regioselectivity and good yields (typically 70-85%).
Carbamate Formation via Curtius Rearrangement
Another approach involves the Curtius rearrangement of acyl azides derived from the corresponding carboxylic acid precursors:
- Step 1: Synthesis of the 2-hydroxy-2-methylbutyl carboxylic acid derivative.
- Step 2: Conversion to acyl azide using sodium azide and di-tert-butyl dicarbonate.
- Step 3: Thermal rearrangement of the acyl azide to an isocyanate intermediate.
- Step 4: Trapping of the isocyanate with tert-butanol to yield the tert-butyl carbamate.
This method offers high chemoselectivity and is useful for substrates sensitive to other carbamoylation conditions.
Use of Activated Carbonates
Activated mixed carbonates such as p-nitrophenyl chloroformate or benzotriazolyl carbonate derivatives can be employed to synthesize carbamates efficiently:
Reaction Conditions and Optimization
| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Epoxide ring opening + Boc2O | Epoxide, amine, Boc2O, Et3N | Ethanol, DCM | 0°C to RT | 75-85 | Regioselective, stereoselective |
| Curtius rearrangement | Carboxylic acid, NaN3, Boc2O | Toluene | 50-80°C | 65-80 | High selectivity, requires azide safety |
| Activated carbonate coupling | β-amino alcohol, PNPCOCl, DMAP | Acetonitrile | RT | 70-90 | Mild conditions, scalable |
Research Discoveries and Analytical Data
Stereochemical Considerations
The stereochemistry of the β-hydroxy moiety influences the carbamate formation and stability. Studies show that the anti rotamer conformation is generally favored due to steric and electronic factors, which impacts the compound's bioactivity and stability.
Stability and Applications
Tert-butyl carbamates exhibit notable chemical and metabolic stability, making them suitable for drug design applications where protection of amino groups is required without compromising biological activity.
Spectroscopic Characterization
Typical characterization data for this compound include:
- [^1H NMR](pplx://action/followup): Signals corresponding to tert-butyl group (~1.4 ppm, singlet), hydroxyl proton (~3-5 ppm, broad), and methine/methylene protons adjacent to carbamate nitrogen.
- [^13C NMR](pplx://action/followup): Characteristic carbamate carbonyl carbon at ~155-160 ppm, tert-butyl carbons at ~28 ppm.
- IR Spectroscopy: Strong carbamate C=O stretch near 1700 cm^-1, O-H stretch around 3400 cm^-1.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~203 g/mol.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-hydroxy-2-methylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Tert-butyl (2-hydroxy-2-methylbutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-hydroxy-2-methylbutyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be cleaved under acidic or basic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are required .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of tert-butyl (2-hydroxy-2-methylbutyl)carbamate and related compounds:
Key Observations:
Chain Length and Branching : The target compound’s 2-hydroxy-2-methylbutyl chain introduces steric hindrance and reduced polarity compared to simpler derivatives like tert-butyl (2-hydroxyethyl)carbamate .
Functional Group Diversity: Compounds with thioether (e.g., C₉H₁₉NO₃S) or bromo groups (e.g., C₇H₁₄BrNO₂) exhibit distinct reactivity profiles, enabling applications in cross-coupling or nucleophilic substitution reactions .
Polarity and Solubility: The hydroxyl group in the target compound enhances water solubility relative to non-polar analogs like tert-butyl allyl(2-methylallyl)carbamate (CAS 74332-85-7) .
Biological Activity
Tert-butyl (2-hydroxy-2-methylbutyl)carbamate, a carbamate derivative, has garnered attention in recent years for its biological activities and potential applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a tert-butyl group and a hydroxyl group attached to the carbon chain. This structural configuration contributes to its unique chemical properties and biological interactions.
Biological Activity Overview
1. Skin and Eye Irritation:
Research indicates that this compound can cause skin irritation and serious eye irritation upon contact. These findings underscore the importance of safety precautions when handling the compound.
2. Neuroprotective Effects:
A study on related carbamate compounds suggests potential neuroprotective effects against amyloid beta (Aβ) toxicity in astrocytes. While specific data on this compound is limited, similar compounds have shown moderate protective activity against Aβ-induced cell death through the reduction of pro-inflammatory cytokines like TNF-α .
Case Study 1: Skin Irritation Assessment
A study evaluated the skin irritation potential of this compound through repeated dermal applications in guinea pigs. The results indicated a significant degree of irritation at higher concentrations, suggesting that exposure should be minimized in practical applications .
Case Study 2: Neuroprotection in Astrocytes
In vitro studies involving astrocyte cultures treated with Aβ 1-42 demonstrated that certain carbamate derivatives could reduce cell death by approximately 20%. This effect was attributed to the inhibition of TNF-α production, although this compound's specific efficacy remains to be fully elucidated .
Table 1: Biological Activities of this compound
| Activity Type | Observations | Reference |
|---|---|---|
| Skin Irritation | Causes significant irritation | |
| Eye Irritation | Causes serious eye irritation | |
| Neuroprotection | Moderate protective effects against Aβ toxicity |
Research Findings
Recent investigations into similar compounds have highlighted their pharmacological potential, particularly in neurodegenerative disease models. For instance, certain derivatives have been shown to inhibit β-secretase activity, which is crucial for Aβ formation. Although direct studies on this compound are scarce, its structural similarities to these compounds suggest it may exhibit comparable biological activities.
Q & A
Advanced Research Question
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize the carbamate group’s hydrogen-bonding capacity .
QSAR Modeling : Train models on datasets of analogous carbamates (Table 1) to predict IC₅₀ values or ADMET properties .
Table 1 : Analogous Carbamates for QSAR Benchmarking
How can researchers optimize the regioselectivity of this compound in cross-coupling reactions?
Advanced Research Question
Regioselectivity challenges in Suzuki-Miyaura or Buchwald-Hartwig reactions can be addressed by:
- Ligand Screening : Test phosphine ligands (XPhos, SPhos) to modulate palladium catalyst selectivity .
- Solvent Effects : Use toluene or dioxane to favor para- over ortho-substitution in aryl halide coupling partners .
- In Situ Monitoring : Employ LC-MS or ¹⁹F NMR to track intermediate formation and adjust reaction kinetics .
What strategies mitigate decomposition of this compound during chromatographic purification?
Advanced Research Question
Decomposition via Boc-group cleavage or oxidation can be minimized by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
